6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core with a methoxy group at the 6-position and a pyridinyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Methoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyridinyl groups can significantly impact the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
600647-43-6 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-methoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H16N2O/c1-18-13-2-3-14-12(10-13)6-9-17-15(14)11-4-7-16-8-5-11/h2-5,7-8,10,15,17H,6,9H2,1H3 |
InChI Key |
YTQCJMMJKRBJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C3=CC=NC=C3 |
Origin of Product |
United States |
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